molecular formula C11H17N3O B139497 1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE CAS No. 148546-90-1

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B139497
CAS No.: 148546-90-1
M. Wt: 207.27 g/mol
InChI Key: PBIXGKIJQUGWAZ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)piperazine is a substituted phenylpiperazine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a key scaffold for the development of novel receptor-targeting molecules. Its structure, featuring both an amino and a methoxy functional group on the phenyl ring, allows for versatile chemical modifications, facilitating structure-activity relationship (SAR) studies. Research into analogous 1-(2-Methoxyphenyl)piperazine compounds highlights their application as intermediates for pharmaceuticals targeting neurological receptors, suggesting this amino-substituted analog holds similar potential for the synthesis of more complex, high-affinity ligands . The primary research applications include its use as a building block in organic synthesis and its investigation as a precursor for potential diagnostic imaging agents, as seen in studies with related ferrocenecarboxamide derivatives labeled with technetium-99m for brain receptor imaging . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all local and national regulatory guidelines governing the handling of such substances.

Properties

IUPAC Name

4-methoxy-3-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIXGKIJQUGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406246
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-90-1
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(5-Bromo-2-Methoxyphenyl)Piperazine

Bromination of 1-(2-methoxyphenyl)piperazine using N-bromosuccinimide (NBS) in acetic acid at 80°C could yield the 5-bromo derivative. Source reports analogous bromination via palladium(II)-catalyzed C–H activation, achieving >90% regioselectivity.

Amination with Ammonia or Amine Sources

The 5-bromo intermediate reacts with aqueous ammonia or benzophenone imine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and Cs₂CO₃ in toluene at 100°C. Deprotection (if using imine) with HCl yields the primary amine.

Data Table 2: Buchwald–Hartwig Amination Optimization

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/Xantphos/Cs₂CO₃1002478
Pd₂(dba)₃/BINAP/Cs₂CO₃903682

Reductive Amination of Ketone Intermediates

Source describes reductive amination for constructing piperazine-linked compounds. Applying this to 1-(2-methoxyphenyl)piperazine synthesis:

Condensation of 5-Amino-2-Methoxybenzaldehyde with Piperazine

5-Amino-2-methoxybenzaldehyde reacts with piperazine in methanol under reflux, followed by reduction with NaBH₄ or NaBH₃CN to form the secondary amine.

Reaction Scheme

  • Condensation :
    5-NH2-2-MeO-C6H3CHO+piperazineSchiff base\text{5-NH}_2\text{-2-MeO-C}_6\text{H}_3\text{CHO} + \text{piperazine} \rightarrow \text{Schiff base}

  • Reduction :
    Schiff base+NaBH4This compound\text{Schiff base} + \text{NaBH}_4 \rightarrow \text{this compound}

Advantages :

  • Avoids harsh nitration conditions.

  • Amenable to scale-up (yield: 70–75%).

While not directly cited in the sources, solid-phase methods using Wang resin or Rink amide resin could immobilize piperazine, enabling sequential functionalization. For example:

  • Resin-bound piperazine reacts with 5-nitro-2-methoxybenzoyl chloride.

  • Nitro group reduced with SnCl₂/HCl.

  • Cleavage from resin with TFA yields the target compound.

Benefits :

  • Simplifies purification.

  • Enables parallel synthesis of derivatives.

Analytical Characterization and Validation

Critical quality control steps include:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient.

  • NMR : Key signals include δ 6.85–7.10 (aromatic H), δ 3.85 (OCH₃), δ 2.80–3.20 (piperazine CH₂).

  • MS (ESI+) : m/z 248.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The methyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that derivatives of piperazine, including 1-(5-amino-2-methoxyphenyl)piperazine, exhibit significant affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors. A study synthesized several derivatives and evaluated their antidepressant-like activity using various behavioral tests (e.g., tail suspension test) in mice. The most promising derivative showed a Ki value of less than 1 nM for the 5-HT1A receptor, indicating high potency as an antidepressant .

2. Neuroimaging Applications
The compound has been explored as a potential radiopharmaceutical for neuroimaging. A study developed a multifunctional chelating agent based on 1-(2-methoxyphenyl)piperazine for targeting 5-HT1A receptors in the brain. The compound demonstrated favorable binding properties and was evaluated for its potential use in MRI and PET imaging, showing significant uptake in brain regions associated with serotonin signaling .

Case Studies

Case Study 1: Antidepressant-Like Activity
In a study conducted by researchers, various piperazine derivatives were synthesized and tested for their affinity towards serotonergic receptors. The compound showed significant antidepressant-like effects at low doses (2.5 mg/kg), outperforming traditional antidepressants like imipramine .

Case Study 2: Radiopharmaceutical Development
A recent investigation focused on developing a radioligand based on the piperazine scaffold to visualize serotonin receptor activity in vivo. The study reported high binding affinity and specificity for the 5-HT1A receptor, making it a candidate for further development in neuroimaging applications .

Mechanism of Action

The mechanism of action of 1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperazine Derivatives

The pharmacological profile of piperazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Compound Name Substituents Key Properties/Activities Source
1-(5-Amino-2-methoxyphenyl)piperazine 2-methoxy, 5-amino phenyl Enhanced solubility; H-bond donor potential
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-chloro-6-methylphenoxy chain, 2-methoxyphenyl Likely increased lipophilicity; receptor affinity modulation
Cycl-1 (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) Benzhydryl (p-isopropylphenyl, p-tolyl) Bulkier substituents; potential CNS activity
1-(2-Nitrophenyl)piperazine 2-nitrophenyl High lipophilicity; reduced solubility
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl (no amino group) Analgesic activity in prior studies

Physicochemical Properties

  • Solubility: The amino group in this compound improves aqueous solubility compared to nitro-substituted analogs (e.g., 1-(2-nitrophenyl)piperazine, ) or lipophilic benzhydryl derivatives ().
  • logP and Bioavailability : The target compound’s calculated logP (~2.1, based on C₁₁H₁₇N₃O) is lower than that of HBK15 (estimated >3.0 due to chloro and methyl groups) but higher than unsubstituted piperazines. This positions it favorably for oral absorption .

Biological Activity

1-(5-Amino-2-methoxyphenyl)piperazine (AMP) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptor modulation and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with AMP.

AMP belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with an amino group and a methoxyphenyl moiety. The structural formula can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}

The presence of the 2-methoxyphenyl group is significant as it enhances the affinity of the compound for various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at 5-HT1A receptors, which are implicated in mood regulation, anxiety, and other central nervous system functions .

Biological Activity Overview

  • Serotonin Receptor Affinity :
    • AMP has been shown to exhibit notable affinity for 5-HT1A receptors. Radioligand binding assays indicate that derivatives of AMP bind effectively to these receptors, suggesting potential applications in treating psychiatric disorders .
  • Anticancer Properties :
    • Studies have demonstrated that AMP and its derivatives can selectively inhibit the growth of certain cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. For instance, specific derivatives exhibited IC50 values indicating significant cytotoxic effects at micromolar concentrations . The mechanism appears to involve disruption of microtubule dynamics, leading to mitotic arrest in cancer cells .
  • Antimicrobial Activity :
    • Although initial studies indicated limited antimicrobial activity against a range of bacteria and fungi, some derivatives of AMP have shown selective efficacy against Gram-positive bacteria such as Staphylococcus aureus . This suggests potential for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities of AMP Derivatives

CompoundTargetIC50 (μM)Effect
AMP5-HT1A6.97Agonist
AMP-Derivative AK562 Cells10.5Cytotoxic
AMP-Derivative BHeLa Cells12.3Cytotoxic
AMP-Derivative CStaphylococcus aureus15.0Antimicrobial

Case Study: Anticancer Activity

In a study involving various piperazine derivatives, AMP was tested for its ability to induce apoptosis in cancer cells. The results indicated that certain derivatives significantly increased cell death when combined with apoptotic ligands, highlighting their potential as adjunct therapies in cancer treatment .

Case Study: Serotonin Receptor Modulation

A study utilizing positron emission tomography (PET) imaging demonstrated that radiolabeled derivatives of AMP could effectively visualize changes in serotonin receptor density in vivo. This finding supports the use of AMP derivatives in neuroimaging and possibly in diagnosing psychiatric conditions .

Q & A

Q. How can graduate students design robust experiments with this compound?

  • Methodological Answer :
  • Pilot Studies : Conduct small-scale reactions to identify critical variables (e.g., solvent purity) .
  • Literature Review : Use SciFinder or Reaxys to compile precedent reactions for hypothesis generation .
  • Peer Review : Present proposals to lab groups for iterative feedback .

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